Chirality-Driven Potency Differentiation: Enantiomer-Specific Biological Activity of 1-(Pyridin-4-yl)ethanol Derivatives
The target compound contains a chiral secondary alcohol, a feature absent in the primary alcohol analog (2-chloro-3-methoxypyridin-4-yl)methanol. Literature evidence for the related 1-(pyridin-4-yl)ethyl ester class demonstrates that the (S)-enantiomer can exhibit dramatically higher potency than the (R)-enantiomer. Specifically, (S)-1-(4-pyridyl)ethyl 1-adamantanecarboxylate inhibited CYP17 lyase with an IC50 of 1.8 nM, whereas the (R)-enantiomer showed an IC50 of 74 nM, a 41-fold difference [1]. This establishes that the stereochemistry at the 1-position of the ethanol side chain is a critical determinant of biological activity in this scaffold class [1].
| Evidence Dimension | Enantiomer-dependent inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Chiral center present; enantiomeric purity not specified by vendors; biological activity data for this specific compound not available in public domain. |
| Comparator Or Baseline | (S)-1-(4-pyridyl)ethyl 1-adamantanecarboxylate: IC50 = 1.8 nM; (R)-enantiomer: IC50 = 74 nM. (2-Chloro-3-methoxypyridin-4-yl)methanol: achiral, no enantiomeric differentiation possible. |
| Quantified Difference | 41-fold potency difference between enantiomers in the reference compound class. |
| Conditions | Human testicular cytochrome P45017α (17α-hydroxylase/C17,20-lyase) inhibition assay; Journal of Medicinal Chemistry (1996) [1]. |
Why This Matters
Procurement of a chiral secondary alcohol enables enantioselective synthesis or enantiomer-resolved biological evaluation; the achiral methanol analog cannot support such studies.
- [1] Njar, V. C. O. et al. J. Med. Chem. 1996, 39 (17), 3319–3323. DOI: 10.1021/jm950749y. View Source
